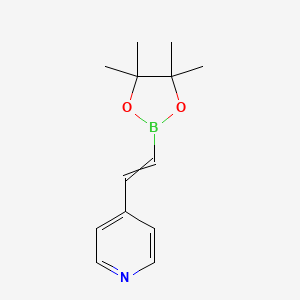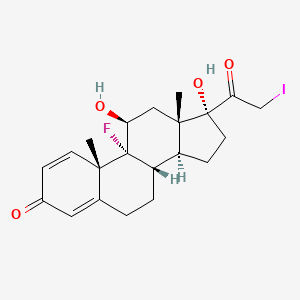
7-Chlorosulphonyl-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound belongs to the class of heterocyclic benzothiazines, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chlorosulfonyl)-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide typically involves the chlorosulfonation of 4-methyl-3-oxo-1,4-benzothiazine. The reaction conditions often include the use of chlorosulfonic acid as the chlorosulfonating agent, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Chlorosulfonyl)-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide.
Oxidation Reactions: Oxidative conditions can lead to further functionalization of the benzothiazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Applications De Recherche Scientifique
7-(Chlorosulfonyl)-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(Chlorosulfonyl)-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular processes, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(Chlorosulfonyl)-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazine 1,1-dioxide
- 4-Methyl-3-oxo-1,4-benzothiazine
- 4-Methyl-3-oxo-1,4-benzothiazine 1,1-dioxide
Uniqueness
7-(Chlorosulfonyl)-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various derivatives with diverse applications .
Propriétés
Formule moléculaire |
C9H8ClNO5S2 |
|---|---|
Poids moléculaire |
309.7 g/mol |
Nom IUPAC |
4-methyl-1,1,3-trioxo-1λ6,4-benzothiazine-7-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO5S2/c1-11-7-3-2-6(18(10,15)16)4-8(7)17(13,14)5-9(11)12/h2-4H,5H2,1H3 |
Clé InChI |
RYZBBRMPPLMVMW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CS(=O)(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


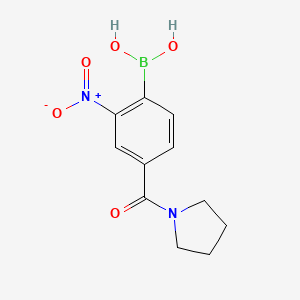

![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
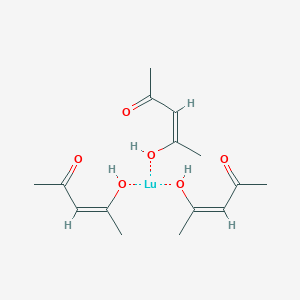

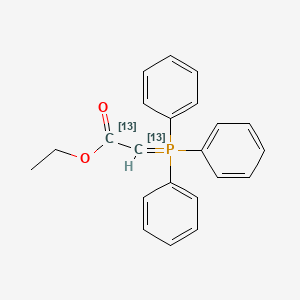
![Methyl [(3-fluorophenyl)methylidene]carbamate](/img/structure/B13405859.png)
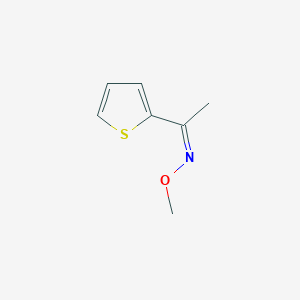
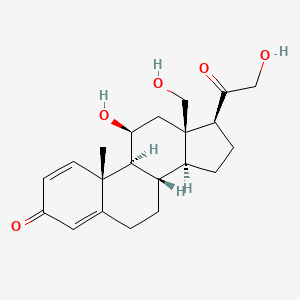
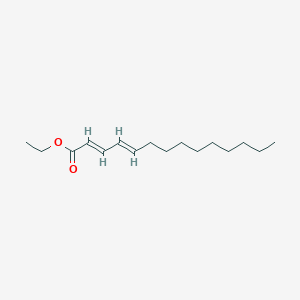
![[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405892.png)
